molecular formula C26H20N2O3S B14292471 9,10-Dianilinoanthracene-2-sulfonic acid CAS No. 127414-75-9

9,10-Dianilinoanthracene-2-sulfonic acid

Cat. No.: B14292471
CAS No.: 127414-75-9
M. Wt: 440.5 g/mol
InChI Key: HDBKUJBDEABRQM-UHFFFAOYSA-N
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Description

9,10-Dianilinoanthracene-2-sulfonic acid is an organic compound that belongs to the anthracene family It is characterized by the presence of two aniline groups attached to the 9 and 10 positions of the anthracene ring, and a sulfonic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dianilinoanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by the introduction of aniline groups. The process can be summarized as follows:

    Sulfonation of Anthracene: Anthracene is treated with sulfuric acid to introduce a sulfonic acid group at the 2 position, forming anthracene-2-sulfonic acid.

    Nitration and Reduction: The sulfonated anthracene undergoes nitration to introduce nitro groups at the 9 and 10 positions. The nitro groups are then reduced to amine groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Aniline Substitution: The resulting amine groups are substituted with aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dianilinoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonate or sulfonamide derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

9,10-Dianilinoanthracene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9,10-Dianilinoanthracene-2-sulfonic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: A similar compound with phenyl groups instead of aniline groups.

    9,10-Anthraquinone-2-sulfonic acid: Contains a quinone group instead of aniline groups.

Uniqueness

9,10-Dianilinoanthracene-2-sulfonic acid is unique due to the presence of both aniline and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

127414-75-9

Molecular Formula

C26H20N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

9,10-dianilinoanthracene-2-sulfonic acid

InChI

InChI=1S/C26H20N2O3S/c29-32(30,31)20-15-16-23-24(17-20)26(28-19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)27-18-9-3-1-4-10-18/h1-17,27-28H,(H,29,30,31)

InChI Key

HDBKUJBDEABRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC(=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5)S(=O)(=O)O

Origin of Product

United States

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